![molecular formula C9H17NO2 B13286827 2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid](/img/structure/B13286827.png)
2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid
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Overview
Description
2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid is a compound with a unique structure that includes a cyclopentyl ring substituted with an aminomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid typically involves the reaction of cyclopentyl derivatives with aminomethyl groups under controlled conditions. One common method involves the use of cyclopentyl bromide, which reacts with aminomethyl acetate in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Gabapentin: A similar compound with a cyclohexyl ring instead of a cyclopentyl ring.
Pregabalin: Another related compound with similar applications in treating neuropathic pain and epilepsy.
Uniqueness
2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid is unique due to its specific cyclopentyl structure, which can confer different pharmacokinetic and pharmacodynamic properties compared to its cyclohexyl analogs. This uniqueness can lead to different biological activities and potential therapeutic applications.
Biological Activity
2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure, which includes an aminomethyl group and a cyclopentyl moiety, suggests various interactions with biological targets, making it an interesting candidate for therapeutic applications.
- Molecular Formula : C11H19NO2
- Molecular Weight : 197.28 g/mol
- Structural Characteristics : The compound features a cyclopentyl ring substituted with an aminomethyl group and a carboxylic acid functional group, which may influence its solubility and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the aminomethyl group allows for hydrogen bonding and electrostatic interactions, while the cyclopentyl structure may provide hydrophobic interactions that enhance binding affinity to target proteins.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
- Analgesic Properties : Preliminary data indicate that it may possess analgesic effects, potentially useful in pain management.
- Neuroprotective Effects : There is emerging evidence that the compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease research.
Case Studies
- Inflammation Model Study : In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to control groups. The mechanism was linked to decreased levels of TNF-alpha and IL-6.
- Neuroprotection Study : In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with the compound resulted in reduced cell death and preserved mitochondrial function, indicating its potential as a neuroprotective agent.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Anti-inflammatory | Analgesic | Neuroprotective |
---|---|---|---|
This compound | Yes | Yes | Yes |
Compound A | Yes | No | Yes |
Compound B | No | Yes | No |
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:
- Clinical Trials : Conducting clinical trials to assess efficacy and safety in humans.
- Mechanistic Studies : Detailed studies on the molecular mechanisms involved in its pharmacological effects.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-[1-(aminomethyl)-3-methylcyclopentyl]acetic acid |
InChI |
InChI=1S/C9H17NO2/c1-7-2-3-9(4-7,6-10)5-8(11)12/h7H,2-6,10H2,1H3,(H,11,12) |
InChI Key |
HYVKVSAZCPKHDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CC(=O)O)CN |
Origin of Product |
United States |
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